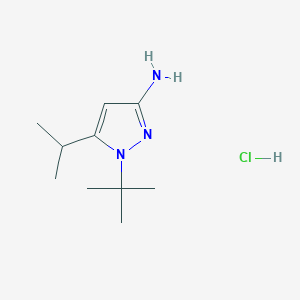

![molecular formula C10H6ClN3 B2963394 5-Chloropyrazolo[1,5-a]quinazoline CAS No. 1505396-81-5](/img/structure/B2963394.png)

5-Chloropyrazolo[1,5-a]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

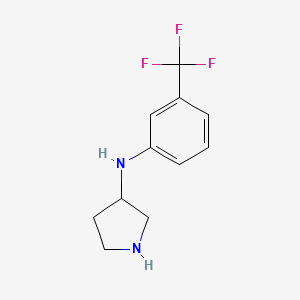

5-Chloropyrazolo[1,5-a]quinazoline is a chemical compound with the CAS Number: 1505396-81-5 . It has a molecular weight of 203.63 and its IUPAC name is 5-chloropyrazolo[1,5-a]quinazoline . The compound is in powder form .

Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . Molecular docking studies and the evaluation of the ‘Proximity Frequencies’ were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .Molecular Structure Analysis

The InChI code for 5-Chloropyrazolo[1,5-a]quinazoline is 1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H . The InChI key is KWIZLLPTFZNCMK-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloropyrazolo[1,5-a]quinazoline are not mentioned in the search results, quinazoline derivatives have drawn attention in synthesis and bioactivities research .Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]quinazoline is a powder with a melting point of 130-131°C . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Anti-Inflammatory Activity

5-Chloropyrazolo[1,5-a]quinazoline compounds have been studied for their potential anti-inflammatory activity . Chronic inflammation contributes to a number of diseases, and controlling the inflammatory response is an important therapeutic goal . A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This study identified 13 compounds with anti-inflammatory activity .

GABAA Receptor Modulation

5-Chloropyrazolo[1,5-a]quinazoline derivatives have been synthesized and studied for their potential as GABAA receptor modulators . The neurotransmitter α-aminobutyric acid, GABA, interacts with two different types of receptors, GABA A and GABA B receptors (GABA A Rs, GABA B R), which belong to the heteropentameric Ligand Gated Ion Channel (LGCI) superfamily with Cys-loop topology and are responsible for fast neuronal inhibition . The effects of these compounds on the modulation of GABA A receptor function were evaluated through electrophysiological techniques on recombinant α1β2γ2L-GABA A receptors expressed in Xenopus laevis oocytes .

α-Glucosidase Inhibitory Activity

Quinazolinone and quinazoline derivatives, which include 5-Chloropyrazolo[1,5-a]quinazoline, have been studied for their α-glucosidase inhibitory activity . This activity is important because α-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels in people with diabetes .

Mécanisme D'action

Target of Action

The primary targets of 5-Chloropyrazolo[1,5-a]quinazoline are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

5-Chloropyrazolo[1,5-a]quinazoline interacts with its targets by binding to ERK2, p38α, and JNK3 . The binding affinity of this compound for JNK1, JNK2, and JNK3 is in the micromolar range . The key residues of JNK3 important for this binding have been identified .

Biochemical Pathways

The compound affects the MAPK signaling pathway, which is involved in the regulation of various cellular activities . By inhibiting the activity of ERK2, p38α, and JNK3, 5-Chloropyrazolo[1,5-a]quinazoline can modulate the inflammatory response .

Pharmacokinetics

The compound’s molecular weight (20363) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 5-Chloropyrazolo[1,5-a]quinazoline’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, making the compound a potential candidate for the development of anti-inflammatory drugs .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

As a continuation of studies in the GABA A receptor modulators field, the design and synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives have been reported . The matching between the virtual prediction and the electrophysiological tests makes the model a useful tool for the study of GABA A receptor modulators .

Propriétés

IUPAC Name |

5-chloropyrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIZLLPTFZNCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

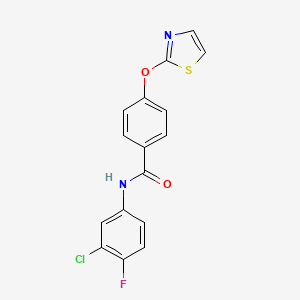

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)

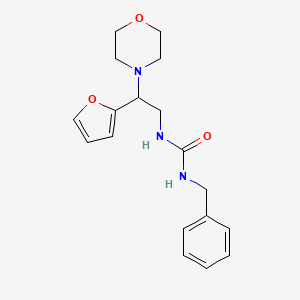

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)

![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)

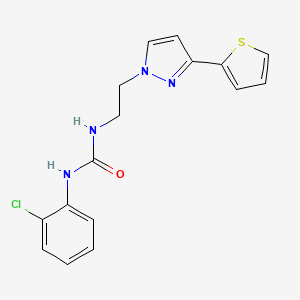

![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)

![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)

![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)